3,3-Bis(bromomethyl)pentane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,3-bis(bromomethyl)pentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14Br2/c1-3-7(4-2,5-8)6-9/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIQNZEFIQWBNHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(CBr)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7070927 | |

| Record name | Pentane, 3,3-bis(bromomethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7070927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67969-84-0 | |

| Record name | 3,3-Bis(bromomethyl)pentane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67969-84-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentane, 3,3-bis(bromomethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067969840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentane, 3,3-bis(bromomethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentane, 3,3-bis(bromomethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7070927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3-bis(bromomethyl)pentane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.787 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3,3-Bis(bromomethyl)pentane: Structure, Reactivity, and Synthetic Potential

Abstract

3,3-Bis(bromomethyl)pentane (CAS RN: 67969-84-0) is a unique bifunctional alkylating agent whose chemical behavior is dominated by its core structural feature: a quaternary carbon atom central to two primary bromides.[1] This arrangement places it in the category of neopentyl-type halides, a class of compounds renowned for their unusual reactivity patterns. This guide provides a comprehensive analysis of the chemical and physical properties of this compound, with a particular focus on how its profound steric hindrance dictates its utility in chemical synthesis. We will delve into predicted spectroscopic signatures, mechanistic considerations for its reactions, and provide illustrative protocols for its application, offering a valuable resource for researchers in organic synthesis and drug development.

Molecular Structure and Identification

This compound, also known by its synonym 1,3-Dibromo-2,2-diethylpropane, possesses a highly symmetric, sterically congested structure.[1] The central C3 carbon is a quaternary center bonded to two ethyl groups and two bromomethyl groups. This "double neopentyl" architecture is the primary determinant of its chemical personality.

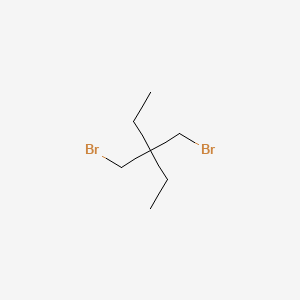

Caption: 2D representation of this compound.

The two bromomethyl groups serve as reactive sites for nucleophilic substitution, theoretically making this molecule an excellent building block for introducing a C(CH₂X)₂ moiety to construct spirocycles, cyclobutanes, or to act as a rigid linker in more complex architectures. However, as we will explore, the kinetic reality of its reactions is far from straightforward.

Physicochemical and Spectroscopic Profile

Physical Properties

This compound is a solid at room temperature, with a defined melting and boiling point.[2] Its key physical properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 67969-84-0 | [1] |

| Molecular Formula | C₇H₁₄Br₂ | [3] |

| Molecular Weight | 257.99 g/mol | [1] |

| Melting Point | 39-40.5 °C | [2] |

| Boiling Point | 97 °C @ 10 Torr | [2] |

| IUPAC Name | This compound | [1] |

Spectroscopic Analysis (Predicted & Referenced)

2.2.1 Mass Spectrometry (MS) The electron ionization mass spectrum is expected to show a characteristic molecular ion cluster. Due to the presence of two bromine atoms (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 abundance), the molecular ion will appear as a triplet of peaks at m/z 256, 258, and 260 in a ratio of approximately 1:2:1.

-

Key Fragmentation Pathways:

-

Loss of a bromine radical: [M-Br]⁺, resulting in a prominent doublet peak cluster around m/z 177/179.

-

Loss of an ethyl radical: [M-C₂H₅]⁺, giving a triplet peak cluster around m/z 227/229/231.

-

Cleavage of a bromomethyl group: [M-CH₂Br]⁺, giving a doublet around m/z 165/167.

-

-

Data Source: A mass spectrum for this compound is cataloged in the NIST Mass Spectrometry Data Center.[1]

2.2.2 Infrared (IR) Spectroscopy The IR spectrum provides information on the functional groups present.

-

~2960-2850 cm⁻¹: Strong C-H stretching vibrations from the ethyl and methylene groups.

-

~1460 cm⁻¹: C-H bending (scissoring) vibrations of the CH₂ groups.

-

~1380 cm⁻¹: C-H bending from the CH₃ groups.

-

~600-500 cm⁻¹: A strong, characteristic C-Br stretching band. The presence of this band is a key indicator of successful bromination.

-

Data Source: A vapor-phase IR spectrum is available for reference on SpectraBase.[1]

2.2.3 Nuclear Magnetic Resonance (NMR) Spectroscopy The high symmetry of the molecule simplifies its predicted NMR spectra.

-

¹H NMR Spectrum:

-

Singlet (~3.4-3.6 ppm, 4H): The four protons of the two equivalent bromomethyl (-CH₂Br) groups. They are deshielded by the adjacent bromine atom. This signal appears as a singlet because there are no adjacent protons for coupling.

-

Quartet (~1.5 ppm, 4H): The four protons of the two equivalent methylene (-CH₂-) groups of the ethyl fragments. This signal is split into a quartet by the adjacent methyl protons.

-

Triplet (~0.9 ppm, 6H): The six protons of the two equivalent methyl (-CH₃) groups. This signal is split into a triplet by the adjacent methylene protons.

-

-

¹³C NMR Spectrum:

-

Quaternary Carbon (C3, ~40-45 ppm): The central C(Et)₂(CH₂Br)₂ carbon. This signal will be of low intensity.

-

Bromomethyl Carbon (-CH₂Br, ~35-40 ppm): The carbon atom directly attached to bromine.

-

Methylene Carbon (-CH₂, ~25-30 ppm): The -CH₂- carbon of the ethyl groups.

-

Methyl Carbon (-CH₃, ~8-12 ppm): The -CH₃ carbon of the ethyl groups.

-

Reactivity and Mechanistic Considerations

The Neopentyl Effect: A Steric Impasse

The defining characteristic of this compound's reactivity is the extreme steric hindrance imposed by the central quaternary carbon. This is a classic example of the "neopentyl effect." For a standard bimolecular nucleophilic substitution (Sₙ2) reaction to occur, the nucleophile must approach the electrophilic carbon from the backside (180° relative to the leaving group).

Caption: Steric shielding of the α-carbon by the bulky β-carbon group.

In this compound, the two ethyl groups and the second bromomethyl group attached to the β-carbon act as a formidable steric shield, effectively blocking the nucleophile's trajectory. This steric congestion dramatically raises the activation energy for the Sₙ2 transition state. Consequently, Sₙ2 reactions on neopentyl-type substrates are notoriously slow, with reaction rates reported to be 10⁵ to 10⁶ times slower than for unhindered primary halides like ethyl bromide.[2][4][5]

Competing Reaction Pathways

The kinetic inertness towards the Sₙ2 pathway means that other, normally less favorable, reaction mechanisms can become competitive under appropriate conditions.[6]

-

E2 Elimination: In the presence of a strong, sterically hindered base (e.g., potassium tert-butoxide), an E2 elimination pathway is highly favored. The base will abstract a proton from the α-carbon, leading to the formation of an alkene and elimination of HBr.[6]

-

Sₙ1 Pathway & Rearrangement: An Sₙ1 mechanism is also disfavored as it would require the formation of a highly unstable primary carbocation. However, under forcing solvolytic conditions (e.g., heating in a protic solvent), ionization can occur, followed by a rapid 1,2-alkyl shift (rearrangement) to form a more stable tertiary carbocation before capture by the solvent.[2]

-

Intramolecular Cyclization: As a 1,3-dihalide, this molecule is a precursor for the formation of four-membered rings. Reaction with a suitable dinucleophile, such as the anion of malonic ester, can lead to an intramolecular Sₙ2 reaction to form a cyclobutane derivative. This is often a more favorable pathway than intermolecular polymerization, but still requires forcing conditions.[6]

Causality in Experimental Design: The choice of solvent and nucleophile is paramount. To favor the sluggish Sₙ2 pathway, a small, potent nucleophile (e.g., N₃⁻, CN⁻) in a polar aprotic solvent (e.g., DMSO, DMF) is the logical choice.[6] These solvents solvate the counter-ion but leave the nucleophile "naked" and highly reactive, providing the best possible chance to overcome the high activation barrier. Conversely, to promote elimination, a bulky, non-nucleophilic base in a less polar solvent is ideal.

Experimental Protocols

The following protocols are illustrative and should be adapted based on specific experimental goals and safety assessments.

Protocol: Synthesis of 3,3-Bis(azidomethyl)pentane (Illustrative Sₙ2)

This protocol describes a double nucleophilic substitution using sodium azide. Due to the steric hindrance, extended reaction times and elevated temperatures are necessary.

Self-Validating System: This protocol's success is validated by monitoring the disappearance of the starting material and the appearance of the product via GC-MS. The IR spectrum of the product provides a clear validation point: the disappearance of the C-Br stretch (~550 cm⁻¹) and the appearance of a very strong, sharp azide (N₃) stretch (~2100 cm⁻¹).

Methodology:

-

Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (2.58 g, 10 mmol) and sodium azide (1.43 g, 22 mmol, 2.2 equivalents).

-

Solvent Addition: Add 40 mL of anhydrous dimethylformamide (DMF).

-

Reaction Conditions: Heat the stirred suspension to 90-100 °C under a nitrogen atmosphere.

-

Monitoring: Monitor the reaction progress by taking small aliquots and analyzing by GC-MS or TLC (staining with potassium permanganate). The reaction is expected to be slow, potentially requiring 24-72 hours for completion.

-

Work-up: After cooling to room temperature, pour the reaction mixture into 200 mL of water and extract with diethyl ether (3 x 50 mL).

-

Purification: Wash the combined organic layers with brine (2 x 50 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Caption: Experimental workflow for a typical Sₙ2 reaction.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate precautions.

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

Personal Protective Equipment (PPE): Handle in a well-ventilated fume hood. Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

References

- Chemistry Steps. (n.d.). Exceptions in SN2 and SN1 Reactions.

- Ashenhurst, J. (2011, February 4). The Most Annoying Exceptions in Org 1 (Part 2). Master Organic Chemistry.

- Organic Chem Explained. (2019, June 6). Substitution Reactions of Neopentyl Halides [Video]. YouTube.

- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer.

- NIST. (n.d.). Pentane, 3,3-bis(bromomethyl)-. In NIST Chemistry WebBook.

- PubChem. (n.d.). Pentane, 3,3-bis(bromomethyl)-. National Center for Biotechnology Information.

- Erpenbach, H., et al. (1980). Process for the preparation of derivatives of 1,3-dibromo-2,2-dimethyl-propane-1,3-dicarboxylic acid... (European Patent No. EP0021112A1). European Patent Office.

- CAS Common Chemistry. (n.d.). This compound. American Chemical Society.

- PubChemLite. (n.d.). This compound (C7H14Br2).

- Appchem. (n.d.). This compound | 67969-84-0.

Sources

- 1. Pentane, 3,3-bis(bromomethyl)- | C7H14Br2 | CID 106258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. appchemical.com [appchemical.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Introduction: A Sterically Hindered Neopentyl-Type Building Block

An In-depth Technical Guide to 3,3-Bis(bromomethyl)pentane

CAS Number: 67969-84-0 | Molecular Formula: C₇H₁₄Br₂ | Synonyms: 1,3-Dibromo-2,2-diethylpropane

This document serves as a comprehensive technical guide for researchers, scientists, and professionals in drug development on the chemical intermediate this compound. It delves into the molecule's unique structural characteristics, physicochemical properties, synthetic routes, reactivity profile, and safety considerations, providing field-proven insights grounded in established chemical principles.

This compound is a difunctional alkyl halide built upon a highly sterically congested quaternary carbon core. This central feature, analogous to a neopentyl scaffold, dictates its chemical behavior, rendering it a valuable but challenging intermediate in organic synthesis. Its primary utility lies in its role as a rigid, sterically demanding building block for constructing complex molecular architectures, such as spirocycles, or as a robust linker where avoidance of nucleophilic substitution is paramount. The presence of two primary bromomethyl groups offers dual points for functionalization, enabling the synthesis of unique and intricate target molecules.

Physicochemical and Spectroscopic Profile

The physical and spectral properties of this compound are a direct consequence of its molecular structure. The symmetrical, branched alkyl framework results in a relatively low melting point solid with a high boiling point, characteristic of molecules with significant van der Waals forces and a substantial molecular weight.

Physical Properties

All quantitative data are summarized in the table below for ease of reference.

| Property | Value | Source(s) |

| CAS Number | 67969-84-0 | [1][2][3] |

| Molecular Formula | C₇H₁₄Br₂ | [1][2][4] |

| Molecular Weight | ~257.99 g/mol | [1][3][5] |

| IUPAC Name | This compound | [1][5] |

| Synonyms | 1,3-Dibromo-2,2-diethylpropane | [2][5] |

| Melting Point | 39-40.5 °C | [2] |

| Boiling Point | 97 °C at 10 Torr | [2] |

| Appearance | White to off-white solid | Inferred from properties |

Spectroscopic Characterization

While extensive published spectra for this specific molecule are sparse, its structure allows for reliable prediction of its key spectroscopic features. Electron ionization mass spectrometry data is available from the NIST Chemistry WebBook.[6]

-

¹H NMR (CDCl₃, 400 MHz): The proton NMR spectrum is expected to be simple due to the molecule's symmetry.

-

δ ~3.4-3.6 ppm (singlet, 4H): The four protons of the two equivalent bromomethyl (-CH₂Br) groups. The singlet arises because there are no adjacent protons.

-

δ ~1.4-1.6 ppm (quartet, 4H): The four protons of the two equivalent methylene (-CH₂) groups of the ethyl substituents.

-

δ ~0.8-1.0 ppm (triplet, 6H): The six protons of the two equivalent methyl (-CH₃) groups.

-

-

¹³C NMR (CDCl₃, 100 MHz):

-

δ ~40-45 ppm: Quaternary carbon C(CH₂CH₃)₂.

-

δ ~35-40 ppm: Bromomethyl carbons (-CH₂Br).

-

δ ~20-25 ppm: Methylene carbons of ethyl groups (-CH₂CH₃).

-

δ ~5-10 ppm: Methyl carbons (-CH₃).

-

-

Infrared (IR) Spectroscopy:

-

2970-2850 cm⁻¹ (Strong): C-H stretching vibrations of the alkyl groups.

-

1465 cm⁻¹ (Medium): C-H bending (scissoring) of methylene groups.

-

~650 cm⁻¹ (Strong): C-Br stretching vibration, characteristic of primary alkyl bromides.

-

-

Mass Spectrometry (Electron Ionization): The mass spectrum would show a characteristic isotopic pattern for a dibrominated compound (peaks at M, M+2, and M+4 with a ratio of approximately 1:2:1).[6] Significant fragmentation would be expected, including the loss of Br• (m/z 177/179) and subsequent alkyl fragments.

Synthesis and Purification

The synthesis of this compound is not trivial due to the steric hindrance around the central quaternary carbon. Standard Sₙ2-based bromination methods used for primary alcohols are often ineffective.[7][8] The most plausible and efficient laboratory-scale synthesis starts from the corresponding diol, 2,2-diethyl-1,3-propanediol. The choice of brominating agent is critical to avoid rearrangement reactions and overcome the steric barrier. The Appel reaction, using triphenylphosphine and carbon tetrabromide, is a reliable method for converting sterically hindered alcohols to the corresponding bromides.

Diagram: Proposed Synthetic Workflow

Caption: Proposed workflow for the synthesis and purification of this compound.

Detailed Experimental Protocol (Proposed)

Disclaimer: This protocol is a proposed methodology based on established chemical principles for analogous transformations and should be adapted and optimized under appropriate laboratory safety protocols.

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2,2-diethyl-1,3-propanediol (1.0 eq) and triphenylphosphine (2.2 eq).

-

Inert Atmosphere: Purge the flask with dry nitrogen gas.

-

Solvent Addition: Add anhydrous dichloromethane (CH₂Cl₂) via cannula to dissolve the reagents, aiming for a concentration of approximately 0.5 M with respect to the diol.

-

Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.

-

Reagent Addition: Slowly add a solution of carbon tetrabromide (CBr₄, 2.2 eq) in a minimal amount of anhydrous CH₂Cl₂ to the stirred mixture over 30 minutes. The addition is exothermic and should be controlled to maintain the temperature below 10 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup - Part 1 (Filtration): Upon completion, cool the mixture and filter it through a pad of celite to remove the precipitated triphenylphosphine oxide byproduct. Wash the filter cake with a small amount of cold CH₂Cl₂.

-

Workup - Part 2 (Washing): Combine the filtrates and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Purification - Part 1 (Solvent Removal): Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification - Part 2 (Recrystallization): The resulting crude solid can be purified by recrystallization. Dissolve the crude product in a minimal amount of hot hexane. Allow the solution to cool slowly to room temperature and then place it in a freezer to induce crystallization.

-

Final Product: Collect the white crystalline product by vacuum filtration, wash with a small amount of cold hexane, and dry under high vacuum.

Reactivity and Mechanistic Considerations

The reactivity of this compound is dominated by the steric shielding provided by the two ethyl groups attached to the central quaternary carbon.

Inhibition of Sₙ2 Reactions

The molecule's structure is a classic example of a neopentyl-type system, which is notoriously unreactive in bimolecular nucleophilic substitution (Sₙ2) reactions.[8] For an Sₙ2 reaction to occur, a nucleophile must approach the electrophilic carbon from the backside of the carbon-bromine bond. In this case, the bulky ethyl groups physically block this trajectory, dramatically increasing the activation energy for the reaction.

Diagram: Steric Hindrance in Sₙ2 Reaction

Caption: Steric hindrance from the neopentyl-like core blocks the nucleophile's backside attack path.

Potential Reactivity

Given the inertness towards Sₙ2 reactions, this compound is best utilized in reactions that do not require backside attack.

-

Organometallic Formations: It can potentially form di-Grignard or di-lithiated reagents, although careful control of conditions would be necessary to manage intermolecular reactions.

-

Radical Reactions: The C-Br bonds can be cleaved under radical conditions for subsequent C-C bond formations.

-

Use as a Scaffold: Its most direct application is as a rigid building block. By reacting it with difunctional nucleophiles under conditions that favor cyclization, it can be used to form sterically hindered spirocyclic systems. A patent demonstrates its use in synthesizing a complex phosphine ligand, where it is reacted with a phosphide nucleophile, likely proceeding through a mechanism that can tolerate steric bulk.[9]

Applications and Use Cases

The unique structure of this compound makes it a specialty chemical for specific applications where steric bulk and rigidity are desired.

-

Ligand Synthesis: It has been used as a precursor in the synthesis of 3,3-bis-[bis-(2-methoxyphenyl)phosphanylmethyl]-1,5-dioxy-spiro[3][3]undecane, a ligand component for polyketone polymerization catalysts.[9] This highlights its utility in creating complex, sterically defined environments around a metal center.

-

Medicinal Chemistry: As a "sp³-rich" scaffold, it is an attractive building block for creating novel drug candidates. The neopentyl core can provide metabolic stability and enforce specific conformations of attached pharmacophores.

-

Materials Science: The rigid difunctional nature of the molecule makes it a candidate for creating cross-linked polymers or as a monomer for specialty polymers with high thermal stability and defined architectures.

Safety and Handling

As a reactive alkylating agent, this compound must be handled with appropriate care.

-

Hazard Identification: It is classified as an irritant. GHS hazard statements indicate it causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Handling Procedures: Avoid generating dust or aerosols. Prevent contact with skin, eyes, and clothing. Do not inhale.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and bases.

-

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.

-

Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

References

- U.S. Environmental Protection Agency (EPA). Pentane, 3,3-bis(bromomethyl)- - Substance Details. [Link]

- CAS Common Chemistry. This compound. [Link]

- Appchem. This compound | 67969-84-0. [Link]

- PubChem. Pentane, 3,3-bis(bromomethyl)-. [Link]

- Global Substance Registration System (GSRS). This compound. [Link]

- NIST Chemistry WebBook. Pentane, 3,3-bis(bromomethyl)-. [Link]

- Arctom. CAS NO. 67969-84-0 | this compound. [Link]

- Bide Pharmatech Ltd. This compound CAS NO.67969-84-0. [Link]

- PubChem. 1,5-Dibromo-3,3-bis(bromomethyl)pentane. [Link]

- PubChemLite. This compound (C7H14Br2). [Link]

- ResearchGate. Scope of stereoselective synthesis of hindered tertiary neopentyl boronic esters. [Link]

- Reddit. Neopentyl bromide synthesis. [Link]

- Organic Syntheses. Photochemical Synthesis of Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid. [Link]

- ChemSrc. This compound. [Link]

- Google Patents. KR20170030279A - Method for the preparation of 3,3-bis-[bis-(2-methoxyphenyl)

- National Institutes of Health (NIH). Stereoselective construction of sterically hindered oxaspirocycles via chiral bidentate directing group-mediated C(sp3)

- PubChem. Pentane, 3-(bromomethyl)-. [Link]

- Reddit. For SN2 reactions, neopentyl bromide has a primary alpha carbon but a tertiary beta carbon so it has steric hindrance. Does that rule apply to the structures I drew?. [Link]

Sources

- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. appchemical.com [appchemical.com]

- 5. Pentane, 3,3-bis(bromomethyl)- | C7H14Br2 | CID 106258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Pentane, 3,3-bis(bromomethyl)- [webbook.nist.gov]

- 7. reddit.com [reddit.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. KR20170030279A - Method for the preparation of 3,3-bis-[bis-(2-methoxyphenyl)phosphanylmethyl]-1,5-dioxy -spiro [5,5] undecane and their derivatives - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of 1,3-Dibromo-2,2-diethylpropane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1,3-dibromo-2,2-diethylpropane, a valuable building block in organic synthesis. Given the limited direct literature on this specific compound, this guide synthesizes information from analogous structures, primarily 1,3-dibromo-2,2-dimethylpropane, to propose a robust synthetic strategy. The document details the preparation of the precursor 2,2-diethyl-1,3-propanediol and subsequently its bromination to the target molecule. Emphasis is placed on the rationale behind experimental choices, detailed protocols, safety considerations, and methods for purification and characterization. This guide is intended to be a practical resource for researchers in academic and industrial settings, particularly those involved in medicinal chemistry and materials science.

Introduction: The Synthetic Utility of Neopentyl-type Dibromides

1,3-Dihalo-2,2-dialkylpropanes are a class of compounds with significant utility in organic synthesis. Their neopentyl-like structure, characterized by a quaternary carbon center, imparts unique steric and electronic properties that can be exploited in the construction of complex molecular architectures. 1,3-Dibromo-2,2-diethylpropane, in particular, serves as a versatile precursor for the introduction of a gem-diethylcyclopropane or a substituted tetrahydropyran moiety, both of which are of interest in the development of novel therapeutic agents and functional materials. The two primary bromine atoms are excellent leaving groups in nucleophilic substitution reactions, allowing for the formation of a variety of carbon-carbon and carbon-heteroatom bonds.

This guide will focus on a two-step synthetic sequence to obtain 1,3-dibromo-2,2-diethylpropane, commencing with the synthesis of the corresponding diol, 2,2-diethyl-1,3-propanediol.

Synthesis of the Precursor: 2,2-Diethyl-1,3-propanediol

The synthesis of the diol precursor is a critical first step. Several methods have been reported for the preparation of 2,2-disubstituted-1,3-propanediols. A common and efficient laboratory-scale approach involves the dialkylation of a malonic ester followed by reduction.

Malonic Ester Synthesis Pathway

This classical approach utilizes the reactivity of the acidic methylene protons of diethyl malonate. The reaction proceeds via a sequential dialkylation with an ethyl halide, followed by the reduction of the resulting diethyl 2,2-diethylmalonate to the target diol.

Reaction Scheme:

Figure 1: Malonic ester synthesis of 2,2-diethyl-1,3-propanediol.

Experimental Protocol: Synthesis of 2,2-Diethyl-1,3-propanediol

Materials:

-

Diethyl malonate

-

Sodium metal

-

Absolute ethanol

-

Ethyl bromide (EtBr)

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Diethyl ether

-

Hydrochloric acid (HCl), dilute

-

Saturated aqueous sodium sulfate (Na₂SO₄) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Step 1: Synthesis of Diethyl 2,2-diethylmalonate

-

In a flame-dried three-neck round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, prepare a solution of sodium ethoxide by cautiously adding sodium metal to absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

To the freshly prepared sodium ethoxide solution, add diethyl malonate dropwise with stirring.

-

Following the addition, add ethyl bromide dropwise at a rate that maintains a gentle reflux. After the initial addition, add a second equivalent of sodium ethoxide followed by a second equivalent of ethyl bromide.

-

After the additions are complete, heat the reaction mixture to reflux for 2-3 hours to ensure complete dialkylation.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

To the residue, add water and extract the product with diethyl ether.

-

Wash the combined organic extracts with water and brine, then dry over anhydrous magnesium sulfate.

-

Remove the solvent by rotary evaporation and purify the crude diethyl 2,2-diethylmalonate by vacuum distillation.

Step 2: Reduction to 2,2-Diethyl-1,3-propanediol

-

In a flame-dried three-neck round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, prepare a suspension of lithium aluminum hydride in anhydrous THF under an inert atmosphere.

-

Cool the suspension in an ice bath and add a solution of diethyl 2,2-diethylmalonate in anhydrous THF dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.

-

Cool the reaction mixture in an ice bath and quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

-

Filter the resulting granular precipitate and wash it thoroughly with THF.

-

Combine the filtrate and washings, and remove the solvent under reduced pressure.

-

The resulting crude 2,2-diethyl-1,3-propanediol can be purified by recrystallization or vacuum distillation.[1]

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |

| Diethyl malonate | C₇H₁₂O₄ | 160.17 | 199.3 | -50 |

| Ethyl bromide | C₂H₅Br | 108.97 | 38.4 | -119 |

| Diethyl 2,2-diethylmalonate | C₁₁H₂₀O₄ | 216.27 | 222 | - |

| 2,2-Diethyl-1,3-propanediol | C₇H₁₆O₂ | 132.20 | 160 (50 mmHg) | 59-61 |

Bromination of 2,2-Diethyl-1,3-propanediol

The conversion of the diol to the corresponding dibromide can be achieved using various brominating agents. The choice of reagent is crucial to avoid potential side reactions, such as rearrangement, which can be a concern with neopentyl-type alcohols. Phosphorus tribromide (PBr₃) is a commonly used reagent for this transformation as it generally proceeds via an Sₙ2 mechanism, minimizing the risk of carbocation rearrangements.[2]

Reaction Scheme:

Figure 2: Bromination of 2,2-diethyl-1,3-propanediol.

Mechanistic Considerations

The reaction of an alcohol with phosphorus tribromide involves the initial formation of a phosphite ester, which converts the hydroxyl group into a good leaving group. A bromide ion, generated in situ, then acts as a nucleophile and displaces the phosphite ester in an Sₙ2 reaction. The use of a non-nucleophilic base, such as pyridine, can be employed to neutralize the phosphorous acid byproduct.

Experimental Protocol: Synthesis of 1,3-Dibromo-2,2-diethylpropane (Proposed)

This protocol is adapted from established procedures for the bromination of neopentyl-type diols.[2]

Materials:

-

2,2-Diethyl-1,3-propanediol

-

Phosphorus tribromide (PBr₃)

-

Pyridine (optional, dried)

-

Anhydrous diethyl ether or dichloromethane

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a flame-dried three-neck round-bottom flask equipped with a dropping funnel, a reflux condenser with a calcium chloride drying tube, and a magnetic stirrer, dissolve 2,2-diethyl-1,3-propanediol in anhydrous diethyl ether under an inert atmosphere.

-

Cool the solution in an ice bath to 0 °C.

-

Add phosphorus tribromide dropwise from the dropping funnel, maintaining the temperature below 10 °C. The reaction can be exothermic.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of water.

-

Separate the organic layer and wash it sequentially with cold water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude 1,3-dibromo-2,2-diethylpropane can be purified by vacuum distillation.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| Phosphorus tribromide | PBr₃ | 270.69 | 173.2 | 2.852 |

| 1,3-Dibromo-2,2-diethylpropane | C₇H₁₄Br₂ | 257.99 | Not available | Not available |

Safety and Handling

Phosphorus tribromide (PBr₃):

-

Hazards: PBr₃ is a corrosive and toxic liquid that reacts violently with water, releasing hydrogen bromide gas.[3] It can cause severe burns to the skin, eyes, and respiratory tract.

-

Handling: Always handle PBr₃ in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3] Ensure that all glassware is scrupulously dry.

-

Quenching: Quench excess PBr₃ cautiously with a non-protic solvent like toluene before slowly adding it to a stirred, cooled solution of sodium bicarbonate.

Hydrogen Bromide (HBr):

-

Hazards: HBr is a corrosive and toxic gas with a pungent odor. Inhalation can cause severe respiratory irritation and damage.[4]

-

Handling: Reactions that evolve HBr should be conducted in a fume hood. An acid gas trap may be necessary for larger-scale reactions.

Characterization

The synthesized 1,3-dibromo-2,2-diethylpropane should be characterized to confirm its identity and purity. The following techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy will provide definitive structural information. The ¹H NMR spectrum is expected to show characteristic signals for the ethyl groups and the bromomethyl protons.

-

Mass Spectrometry (MS): GC-MS analysis will confirm the molecular weight of the product and can provide information about its fragmentation pattern.

-

Infrared (IR) Spectroscopy: The IR spectrum will show the absence of the broad O-H stretch of the starting diol and the presence of C-Br stretching vibrations.

Conclusion

References

- PrepChem. (n.d.). Synthesis of (i) 1,3-Dibromo-2,2-bis(methoxymethyl)propane.

- Google Patents. (n.d.). Method for synthesizing 1,3-dibromo-2,2-dimethoxy propane.

- Wikipedia. (n.d.). Phosphorus tribromide.

- DTIC. (n.d.). United States Air Force Research Laboratory Risk Assessment for Phosphorus Tribromide.

- Google Patents. (n.d.). Process for the preparation of derivatives of 1,3-dibromo-2,2-dimethyl-propane-1,3-dicarboxylic acid, as well as the dichloride of 1,3-dibromo-2,2-dimethyl-propane-1,3-dicarboxylic acid and its monoesterchlorides as intermediary products.

- NJ.gov. (n.d.). Common Name: PHOSPHORUS TRIBROMIDE HAZARD SUMMARY.

- ChemSynthesis. (2025, May 20). 2,2-diethyl-1,3-propanediol.

- ResearchGate. (2025, August 7). Synthesis and resolution of 2,2-dimethyl-1,3-diphenyl-1,3-propanediol, a new C2-symmetric and conformationally rigid diol.

- Master Organic Chemistry. (2015, March 20). PBr3 and SOCl2.

- Google Patents. (n.d.). KR930003935B1 - 2, 2-dimethylpropane-1, 3-diol production process.

- Interscan Corporation. (2024, August 7). Safety Guidelines for Handling Hydrogen Bromide (HBr) Gas.

- Reddit. (2016, October 15). Help with PBr3 addition.

- Chemia. (2024, February 6). Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39.

- Chemia. (2024, April 4). Bromination reactions with phosphorus bromides (Phosphorus(V) bromide/phosphoryl bromide): Phosphorus bromides (3): Discussion series on bromination/iodination reactions 41.

- PrepChem. (n.d.). Synthesis of 2-methyl-1,3-propanediol.

- Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Reaction between vicinal diols and hydrogen bromide in acetic acid; synthesis of chiral propylene oxide.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Phosphorus tribromide - Wikipedia [en.wikipedia.org]

- 3. TCI Practical Example: Bromination Using Phosphorus Tribromide | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 4. CN104262121A - Method for synthesizing 1,3-dibromo-2,2-dimethoxy propane - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physical Properties of 3,3-Bis(bromomethyl)pentane

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Bis(bromomethyl)pentane is a halogenated organic compound with significant potential as a building block in various synthetic applications, including the development of novel pharmaceuticals and materials. Its unique sterically hindered neopentyl-like structure, featuring two primary bromide functional groups, makes it an intriguing substrate for nucleophilic substitution and coupling reactions. Understanding the fundamental physical properties of this compound is paramount for its effective handling, purification, and utilization in research and development. This technical guide provides a comprehensive overview of the known physical characteristics of this compound, alongside detailed experimental protocols for its synthesis and characterization, and essential safety information.

Molecular Structure and Identification

The structural integrity and identity of a chemical compound are the cornerstones of its application in any scientific endeavor. The following diagram illustrates the molecular structure of this compound.

Caption: Molecular Structure of this compound.

Key identifiers for this compound are summarized in the table below for unambiguous referencing in research and procurement.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 67969-84-0[1] |

| Molecular Formula | C₇H₁₄Br₂[1] |

| Molecular Weight | 257.99 g/mol [2] |

| Canonical SMILES | CCC(CC)(CBr)CBr[3] |

| InChIKey | ZIQNZEFIQWBNHV-UHFFFAOYSA-N[4] |

Physicochemical Properties

The physical state and behavior of a compound under various conditions are critical for its practical application. The known physicochemical properties of this compound are presented below.

| Property | Value | Source |

| Melting Point | 39-40.5 °C | [4] |

| Boiling Point | 97 °C at 10 Torr | [4] |

| Density | Data not readily available | - |

| Solubility | Insoluble in water. Expected to be soluble in common organic solvents such as diethyl ether, dichloromethane, chloroform, ethyl acetate, and acetone. | Inferred from structure |

| Appearance | Expected to be a low-melting solid or a colorless liquid at room temperature. | Inferred from properties |

Note on Density and Solubility: While specific experimental values for the density of this compound are not found in the reviewed literature, it is anticipated to be denser than water, a common characteristic of polybrominated organic compounds. Its nonpolar alkyl structure suggests poor solubility in water but good solubility in a range of organic solvents. Experimental determination is recommended for precise values.

Spectroscopic Characterization

Spectroscopic data is essential for the structural elucidation and purity assessment of a synthesized compound.

Predicted ¹H and ¹³C NMR Data:

-

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show a triplet for the methyl protons (CH₃), a quartet for the methylene protons of the ethyl groups (CH₂-CH₃), and a singlet for the bromomethyl protons (CH₂Br). The integration of these signals would be in a 6:4:4 ratio, respectively. The chemical shifts would be influenced by the neighboring electronegative bromine atoms, with the bromomethyl protons appearing most downfield.[5]

-

¹³C NMR (Carbon-13 NMR): The carbon-13 NMR spectrum is expected to show four distinct signals corresponding to the four unique carbon environments: the methyl carbons, the methylene carbons of the ethyl groups, the central quaternary carbon, and the bromomethyl carbons.[6]

Infrared (IR) Spectroscopy:

The IR spectrum of this compound would be characterized by C-H stretching and bending vibrations for the alkyl groups and a prominent C-Br stretching absorption, typically observed in the region of 600-500 cm⁻¹.

Synthesis and Purification: An Experimental Protocol

The synthesis of this compound can be achieved from its corresponding diol, 3,3-bis(hydroxymethyl)pentane, via a nucleophilic substitution reaction. The following protocol is a scientifically sound, hypothetical procedure based on established methods for the conversion of alcohols to bromoalkanes.[7]

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,3-bis(hydroxymethyl)pentane in a suitable anhydrous solvent such as diethyl ether or dichloromethane. The flask should be cooled in an ice bath.

-

Bromination: Slowly add a brominating agent, such as phosphorus tribromide (PBr₃) or concentrated hydrobromic acid (HBr), to the stirred solution. The reaction should be maintained at a low temperature during the addition. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Quenching and Workup: After cooling the reaction mixture back to room temperature, it is carefully poured into ice-cold water to quench any remaining brominating agent. The mixture is then transferred to a separatory funnel.

-

Extraction: The aqueous layer is extracted several times with a suitable organic solvent (e.g., diethyl ether or dichloromethane). The combined organic layers are then washed sequentially with a saturated sodium bicarbonate solution to neutralize any acidic byproducts and finally with brine.[7][8]

-

Drying and Solvent Removal: The organic layer is dried over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., a mixture of hexane and ethyl acetate).[8] The choice of purification method will depend on whether the product is a liquid or a solid at room temperature.

Safety and Handling

As a halogenated organic compound, this compound should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat when handling this compound.[9][10]

-

Ventilation: All handling and reactions should be performed in a well-ventilated fume hood to avoid inhalation of any potential vapors.[11][12]

-

Irritant: Based on data for similar compounds, this compound is expected to be an irritant to the skin, eyes, and respiratory system.[13] Avoid direct contact and inhalation.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[9]

Conclusion

This technical guide provides a foundational understanding of the physical properties of this compound, a valuable building block in organic synthesis. While some physical data, such as density and specific solubility, require experimental determination, the information presented herein, including its identification, known physicochemical properties, spectroscopic characteristics, and a detailed protocol for its synthesis and purification, offers a comprehensive resource for researchers and scientists. Adherence to the outlined safety protocols is crucial for the responsible and effective use of this compound in the laboratory.

References

- Appchem. This compound | 67969-84-0 | C7H14Br2.

- Chemguide. making halogenoalkanes (haloalkanes).

- Chemistry LibreTexts. Synthesis of Alkyl Halides from Alcohols. Updated January 22, 2023.

- International Chemical Safety Cards (ICSCs). ICSC 1378 - BROMOETHANE.

- Organic Syntheses. PHOTOCHEMICAL SYNTHESIS OF BICYCLO[1.1.1]PENTANE-1,3-DICARBOXYLIC ACID. 2000;77:249.

- PubChem. Pentane, 3,3-bis(bromomethyl)-.

- PubChem. Pentane, 3-(bromomethyl)-.

- The Royal Society of Chemistry. Supporting information.

- University of California, Irvine. Experiment 1 — Properties of Organic Compounds.

- CAS Common Chemistry. This compound.

- Doc Brown's Chemistry. CH3Br bromomethane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl bromide 1-H nmr explaining spin-spin coupling for line splitting.

- ResearchGate. 13C NMR spectra of (a) n-pentane, (b) 2-methylbutane, and (c) neopentane.

- University of Massachusetts Amherst. Standard Operating Procedure: Bromine Safety & Standard Operating Procedures.

- YouTube. Haloalkanes 3. 1-Bromobutane preparation and purification. March 30, 2015.

- PubChemLite. This compound (C7H14Br2).

- GSRS. This compound.

- NIST WebBook. Pentane, 3,3-bis(bromomethyl)-.

- Appchem. This compound | 67969-84-0 | C7H14Br2.

- ResearchGate. 13C NMR spectra of (a) n-pentane, (b) 2-methylbutane, and (c) neopentane.

- Doc Brown's Chemistry. CH3Br bromomethane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl bromide 1-H nmr explaining spin-spin coupling for line splitting.

- YouTube. Haloalkanes 4. Tertiary Haloalkane preparation and purification. May 11, 2011.

- Chemistry LibreTexts. LAB 1- ASSESSMENT OF PHYSICAL PROPERTIES OF ORGANIC COMPOUNDS. Updated July 30, 2025.

- Scribd. Lab Report 1 Physical Properties of Organic Molecules.

- Scribd. Organic Compounds: Physical Properties Lab.

- CAS Common Chemistry. This compound.

Sources

- 1. appchemical.com [appchemical.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. Pentane, 3,3-bis(bromomethyl)- | C7H14Br2 | CID 106258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. CH3Br bromomethane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl bromide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. fishersci.ie [fishersci.ie]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. www-s3-live.kent.edu [www-s3-live.kent.edu]

- 12. ICSC 1378 - BROMOETHANE [chemicalsafety.ilo.org]

- 13. southwest.tn.edu [southwest.tn.edu]

3,3-Bis(bromomethyl)pentane molecular weight

An In-Depth Technical Guide to the Physicochemical Properties and Applications of 3,3-Bis(bromomethyl)pentane

Introduction

This compound is a geminal dihaloalkane, a class of organic compounds characterized by two halogen atoms attached to the same carbon. Its unique structural feature—a quaternary carbon atom bonded to two ethyl groups and two bromomethyl groups—makes it a valuable and versatile building block in synthetic organic chemistry. The presence of two primary bromide leaving groups on a sterically hindered scaffold provides a distinct reactivity profile, enabling its use as a rigid linker or "staple" in the construction of complex cyclic and polycyclic architectures.

This guide serves as a technical resource for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the core molecular attributes of this compound, with a primary focus on its molecular weight and its implications. Furthermore, it delves into the compound's synthetic utility, potential applications in medicinal chemistry, and essential safety protocols, grounding all claims in authoritative data.

Section 1: Core Molecular Attributes

A precise understanding of a molecule's fundamental properties is the bedrock of its application in any research or development context. This section details the essential physicochemical characteristics of this compound.

Molecular Formula and Weight

The empirical and molecular formula for this compound is C₇H₁₄Br₂ .[1][2][3][4] This formula is derived from its structure, which contains 7 carbon atoms, 14 hydrogen atoms, and 2 bromine atoms.

The molecular weight is a critical parameter for stoichiometric calculations in chemical reactions, as well as for analytical characterization using techniques like mass spectrometry. It is calculated by summing the atomic weights of all constituent atoms.

The average molecular weight is typically used for weighing out the substance for reactions, while the monoisotopic mass (the mass of the molecule with the most abundant isotopes of each element) is crucial for high-resolution mass spectrometry analysis.

Chemical Structure and Stereochemistry

The structure of this compound is defined by a central quaternary carbon atom, which imparts significant steric hindrance. This central carbon is flanked by two reactive bromomethyl groups. The IUPAC name for this compound is this compound, and it is also known by the synonym 1,3-Dibromo-2,2-diethylpropane.[5][7]

The molecule is achiral as it possesses a plane of symmetry and contains no stereocenters.[3]

Caption: 2D chemical structure of this compound.

Physicochemical Properties Summary

The key identifying and physical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| CAS Registry Number | 67969-84-0 | [1][2][5] |

| Molecular Formula | C₇H₁₄Br₂ | [1][2][3] |

| Molecular Weight | 257.99 g/mol | [3][5] |

| IUPAC Name | This compound | [1][4][5] |

| Melting Point | 39-40.5 °C | [7] |

| Boiling Point | 97 °C @ 10 Torr | [7] |

| SMILES | BrCC(CBr)(CC)CC | [2][7] |

Section 2: Reactivity and Synthetic Utility

The synthetic value of this compound stems directly from its structure. The two primary alkyl bromide functionalities are excellent leaving groups, making the molecule a prime substrate for bimolecular nucleophilic substitution (Sₙ2) reactions.

The Role of the Bromomethyl Groups

The C-Br bonds in the bromomethyl groups are polarized, rendering the carbon atoms electrophilic and susceptible to attack by a wide range of nucleophiles. This allows for the facile formation of new carbon-heteroatom (C-O, C-N, C-S) and carbon-carbon bonds. Common transformations include:

-

Etherification: Reaction with alkoxides or phenoxides (Williamson Ether Synthesis).

-

Amination: Reaction with primary or secondary amines.

-

Thioetherification: Reaction with thiolates.

-

Alkylation: Reaction with carbanions or other carbon nucleophiles.

Application as a Divalent Linker in Macrocyclization

The presence of two reactive sites on a single molecule makes this compound an ideal linker for synthesizing macrocycles.[8] By reacting it with a dinucleophile (e.g., a diamine, dithiol, or diol), complex ring structures can be formed. The diethyl-substituted quaternary center acts as a rigid "staple," locking the resulting macrocycle into a specific conformation. This structural pre-organization is a highly sought-after feature in supramolecular chemistry and drug design, where defined three-dimensional shapes are necessary for selective molecular recognition.[8]

Caption: Generalized workflow for macrocycle synthesis using a divalent linker.

Section 3: Experimental Protocol: A Model Sₙ2 Reaction

To illustrate the practical utility of this compound, this section provides a representative protocol for the synthesis of a bis-thioether, a common structural motif. This protocol is a model and should be adapted and optimized based on the specific nucleophile used.

Objective: To synthesize a macrocyclic dithioether via reaction of this compound with a dithiol.

Materials:

-

This compound

-

1,4-Butanedithiol (or other suitable dithiol)

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Acetonitrile (CH₃CN), anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

Protocol:

-

Setup: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous acetonitrile to a three-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Reagent Addition: Add anhydrous potassium carbonate (2.5 equivalents) to the flask. To this suspension, simultaneously add this compound (1.0 eq.) and 1,4-butanedithiol (1.0 eq.) dropwise over several hours using syringe pumps. Causality Note: The slow addition under high dilution conditions is critical to favor intramolecular cyclization over intermolecular polymerization.

-

Reaction: Heat the reaction mixture to reflux (approx. 82 °C for acetonitrile) and stir vigorously for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Filter off the solid potassium carbonate and wash the solid with a small amount of DCM. Concentrate the filtrate under reduced pressure.

-

Extraction: Redissolve the crude residue in DCM and transfer it to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude material using flash column chromatography on silica gel with an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to isolate the final macrocyclic dithioether.

Section 4: Applications in Medicinal Chemistry and Drug Development

While this compound is primarily a synthetic intermediate, its derivatives have significant potential in drug discovery.[9] The rigid scaffold it provides is invaluable for creating conformationally constrained molecules.

-

Scaffold for Pharmacophore Display: In drug design, pharmacophores (the essential features of a molecule that interact with a biological target) must be held in a precise orientation. This compound can be used to build scaffolds that present two different pharmacophores at a fixed distance and angle, potentially leading to compounds with high binding affinity and selectivity.[8]

-

Synthesis of Novel Heterocycles: The formation of macrocycles and other complex ring systems is a key strategy for developing new drug candidates.[8] These structures often exhibit improved metabolic stability and cell permeability compared to their linear counterparts.

-

Linker for Bio-conjugation: The reactivity of the bromomethyl groups allows this molecule to function as a linker, connecting a drug molecule to a targeting moiety (like an antibody) or a solubility-enhancing group.

Section 5: Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. It is classified as an irritant.

Hazard Identification

According to the Globally Harmonized System (GHS), this compound is associated with the following hazards[5]:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Recommended Handling Procedures

-

Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[10]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Dispose of contaminated gloves properly after use.

-

Skin and Body Protection: Wear a lab coat.

-

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust or vapors. Ensure adequate ventilation.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.

Conclusion

This compound is more than just a chemical with a defined molecular weight of 257.99 g/mol . It is a strategically designed synthetic building block whose value lies in its combination of high reactivity and structural rigidity. For researchers in organic synthesis and drug development, it offers a reliable and versatile tool for constructing complex molecules, from novel macrocycles to precisely organized pharmacophore scaffolds. A thorough understanding of its properties, reactivity, and safe handling procedures is paramount to unlocking its full potential in the laboratory and beyond.

References

- U.S. Environmental Protection Agency (EPA). (2023). Pentane, 3,3-bis(bromomethyl)- - Substance Details.

- Appchem. (n.d.). This compound.

- Global Substance Registration System (GSRS). (n.d.). This compound.

- National Institute of Standards and Technology (NIST). (n.d.). Pentane, 3,3-bis(bromomethyl)-. In NIST Chemistry WebBook.

- CAS Common Chemistry. (n.d.). This compound.

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 106258, Pentane, 3,3-bis(bromomethyl)-.

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 174730468, 1,5-Dibromo-3,3-bis(bromomethyl)pentane.

- Sigma-Aldrich. (2013). Material Safety Data Sheet - Tetrakis(bromomethyl)methane.

- Levin, M. D., Kaszynski, P., & Michl, J. (2000). Photochemical Synthesis of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid. Organic Syntheses, 77, 249. [Link]

- PubChemLite. (n.d.). This compound (C7H14Br2).

Sources

- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 2. appchemical.com [appchemical.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. Pentane, 3,3-bis(bromomethyl)- [webbook.nist.gov]

- 5. Pentane, 3,3-bis(bromomethyl)- | C7H14Br2 | CID 106258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. PubChemLite - this compound (C7H14Br2) [pubchemlite.lcsb.uni.lu]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. This compound, CasNo.67969-84-0 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]

- 10. fishersci.com [fishersci.com]

A Multi-faceted Spectroscopic Approach to the Structural Elucidation of 3,3-Bis(bromomethyl)pentane

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The unequivocal structural determination of synthetic intermediates is a cornerstone of modern chemical and pharmaceutical research. This guide provides a comprehensive, multi-technique framework for the structural elucidation of 3,3-bis(bromomethyl)pentane, a neopentyl-type dihaloalkane. We will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Beyond single-dimensional techniques, this paper will explore the utility of two-dimensional NMR experiments, such as COSY and HMBC, for the definitive confirmation of atomic connectivity. Each section is designed to not only present the expected data but to explain the causal chemical principles that give rise to the observed spectroscopic signatures, thereby providing a self-validating system for structural confirmation.

Introduction and Molecular Overview

This compound (C₇H₁₄Br₂) is a halogenated organic compound with a central quaternary carbon, making it a derivative of neopentane.[1][2][3] Its structure presents a unique symmetrical arrangement that simplifies some aspects of spectroscopic analysis while requiring careful interpretation to confirm the absence of isomeric impurities. The molecular weight of this compound is approximately 257.99 g/mol .[1][2] A common synthetic route involves the bromination of 3,3-dimethylpentane-1,5-diol, and an awareness of the starting materials and potential side-products is crucial for a thorough analysis.[4]

The primary objective of this guide is to establish a logical and robust workflow for confirming the molecular structure of this compound, as shown in Figure 1.

A systematic approach, leveraging the complementary information provided by various spectroscopic techniques, is paramount for unambiguous elucidation. The workflow for this process is outlined in the diagram below.

Caption: A logical workflow for the structural elucidation of this compound.

Mass Spectrometry: The First Step in Identification

Mass spectrometry provides two critical pieces of initial information: the molecular weight and the elemental composition, particularly the number of bromine atoms.

Causality Behind the Spectrum: Due to the natural abundance of two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, any fragment containing bromine will appear as a pair of peaks (a doublet) separated by two mass-to-charge units (m/z).[5][6] For a molecule containing two bromine atoms, like this compound, the molecular ion peak will appear as a characteristic triplet (M, M+2, M+4) with a relative intensity ratio of approximately 1:2:1.[5][7] This pattern arises from the statistical probability of the isotopic combinations: (⁷⁹Br-⁷⁹Br), (⁷⁹Br-⁸¹Br and ⁸¹Br-⁷⁹Br), and (⁸¹Br-⁸¹Br).

Expected Data:

-

Molecular Ion (M⁺): A triplet of peaks at m/z values corresponding to [C₇H₁₄(⁷⁹Br)₂]⁺, [C₇H₁₄⁷⁹Br⁸¹Br]⁺, and [C₇H₁₄(⁸¹Br)₂]⁺. The most abundant peak in the cluster will be the M+2 peak.

-

Fragmentation: A prominent fragment would be the loss of a bromomethyl radical (•CH₂Br), resulting in a [C₆H₁₁Br]⁺ ion. This fragment would also exhibit the characteristic 1:1 doublet pattern for a single bromine atom.

| Feature | Expected m/z Values | Relative Intensity Pattern |

| Molecular Ion Triplet | ~256, 258, 260 | 1:2:1 |

| Loss of •CH₂Br | ~177, 179 | 1:1 |

| Loss of Br• | ~177, 179 | 1:1 |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: Dissolve a small quantity of the purified compound in a volatile solvent (e.g., dichloromethane or methanol).

-

Injection: Introduce the sample into the mass spectrometer, typically via a direct insertion probe or GC-MS.

-

Ionization: Use a standard electron ionization energy of 70 eV.

-

Analysis: Acquire the mass spectrum, ensuring a scan range that includes the expected molecular ion peaks (e.g., m/z 50-300).

-

Data Interpretation: Analyze the molecular ion region for the characteristic 1:2:1 triplet pattern to confirm the presence of two bromine atoms. Identify key fragment ions.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the types of chemical bonds present in a molecule. For an alkyl halide like this compound, the key absorptions are those associated with C-H and C-Br bonds.

Causality Behind the Spectrum: The absorption of infrared radiation causes molecular vibrations (stretching and bending) at specific frequencies. The C-Br bond is significantly weaker and involves a heavier atom than a C-H bond, so its stretching vibration occurs at a much lower frequency, typically in the fingerprint region of the spectrum.[8][9]

Expected Data:

-

C-H Stretching: Strong absorptions just below 3000 cm⁻¹ are characteristic of sp³-hybridized C-H bonds in the ethyl and methylene groups.

-

C-H Bending: Absorptions around 1460 cm⁻¹ and 1380 cm⁻¹ correspond to the scissoring and bending vibrations of CH₂ and CH₃ groups.

-

C-Br Stretching: A strong absorption in the range of 690-515 cm⁻¹ is indicative of the carbon-bromine bond stretch.[8][9] This peak is a key diagnostic feature for an alkyl bromide.

| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

| sp³ C-H Stretch | 2850-2960 | Strong |

| -CH₂- Scissoring | ~1465 | Medium |

| -CH₃ Bending | ~1380 | Medium |

| C-Br Stretch | 515-690 | Strong |

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

-

Sample Preparation: No special preparation is needed for a liquid sample. Place a single drop of the neat liquid onto the ATR crystal. For a solid, place a small amount on the crystal and apply pressure using the anvil.

-

Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

Data Interpretation: Identify the key absorption bands and correlate them to the expected functional groups. The absence of bands for O-H (broad, ~3300 cm⁻¹), C=O (~1715 cm⁻¹), or C=C (~1650 cm⁻¹) is also critical for confirming the purity of the alkane structure.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. Due to the symmetry of this compound, the spectra are relatively simple but highly informative.

¹H NMR Spectroscopy

Causality Behind the Spectrum: The chemical shift of a proton is determined by its local electronic environment. Electronegative atoms like bromine withdraw electron density, "deshielding" nearby protons and causing their signals to appear at a higher chemical shift (downfield).[11] The symmetry of the molecule means that the two ethyl groups are chemically equivalent, as are the two bromomethyl groups.

Expected Data:

-

Signal A (Bromomethyl Protons): The four protons of the two -CH₂Br groups are chemically equivalent. They are adjacent to an electronegative bromine atom, causing a significant downfield shift. Since there are no adjacent protons, this signal will appear as a singlet .

-

Signal B (Ethyl Methylene Protons): The four protons of the two -CH₂- groups in the ethyl fragments are equivalent. They are adjacent to the three protons of the methyl group, so this signal will be split into a quartet by the n+1 rule.

-

Signal C (Ethyl Methyl Protons): The six protons of the two -CH₃ groups are equivalent. They are adjacent to the two protons of the methylene group, splitting the signal into a triplet .

-

Integration: The relative areas under the peaks for signals A, B, and C will be in a 4:4:6 ratio, which simplifies to 2:2:3 .

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₂Br | ~3.4 - 3.6 | Singlet | 4H |

| -CH₂CH₃ | ~1.4 - 1.6 | Quartet | 4H |

| -CH₂CH₃ | ~0.9 - 1.1 | Triplet | 6H |

¹³C NMR and DEPT Spectroscopy

Causality Behind the Spectrum: Similar to ¹H NMR, the chemical shifts of carbon atoms are influenced by their electronic environment. The symmetry of the molecule results in only four distinct carbon signals. Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary (C) carbons.[12][13][14]

Expected Data for ¹³C NMR:

-

Signal 1 (-CH₂Br): The carbon atom bonded to bromine will be significantly downfield due to the electronegativity of Br.

-

Signal 2 (Quaternary C): The central carbon bonded to four other carbons.

-

Signal 3 (-CH₂CH₃): The methylene carbon of the ethyl group.

-

Signal 4 (-CH₂CH₃): The methyl carbon of the ethyl group, which will be the most upfield signal.

Expected Data for DEPT-135: A DEPT-135 experiment shows CH₃ and CH signals as positive peaks and CH₂ signals as negative (inverted) peaks.[15][16] Quaternary carbons are not observed.

-

Positive Peak: One signal corresponding to the -CH₃ carbons.

-

Negative Peaks: Two distinct signals corresponding to the -CH₂Br and -CH₂CH₃ carbons.

-

Absent Signal: The quaternary carbon signal will be absent.

| Carbon Assignment | Predicted ¹³C Shift (δ, ppm) | DEPT-135 Phase |

| -CH₂Br | ~35 - 45 | Negative |

| Quaternary C | ~40 - 50 | Absent |

| -CH₂CH₃ | ~25 - 35 | Negative |

| -CH₂CH₃ | ~5 - 15 | Positive |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve ~10-20 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. Ensure proper shimming for high resolution.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

DEPT-135 Acquisition: Run the standard DEPT-135 pulse sequence.

-

Data Processing: Fourier transform the raw data, phase correct the spectra, and integrate the ¹H NMR signals. Reference the spectra to the TMS signal.

2D NMR: Definitive Structural Confirmation

While 1D NMR provides strong evidence, 2D NMR experiments like COSY and HMBC offer unambiguous proof of the atom-to-atom connectivity, solidifying the structural assignment.[17]

COSY (Correlation Spectroscopy)

The COSY experiment shows correlations between protons that are coupled to each other (typically through two or three bonds).[15][18][19]

Expected Correlations: A cross-peak will be observed between the ethyl methylene protons (~1.5 ppm) and the ethyl methyl protons (~1.0 ppm). No other correlations are expected, confirming the ethyl fragment and the isolation of the bromomethyl protons.

Caption: Expected COSY correlation in this compound.

HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment shows correlations between protons and carbons that are separated by multiple bonds (typically two or three).[15][18][19] This is invaluable for connecting the different spin systems.

Expected Key Correlations:

-

Bromomethyl Protons (~3.5 ppm) to:

-

The bromomethyl carbon (~40 ppm, ²J coupling).

-

The central quaternary carbon (~45 ppm, ²J coupling).

-

-

Ethyl Methylene Protons (~1.5 ppm) to:

-

The ethyl methyl carbon (~10 ppm, ²J coupling).

-

The central quaternary carbon (~45 ppm, ²J coupling).

-

The ethyl methylene carbon (~30 ppm, ²J coupling).

-

-

Ethyl Methyl Protons (~1.0 ppm) to:

-

The ethyl methylene carbon (~30 ppm, ²J coupling).

-

The central quaternary carbon (~45 ppm, ³J coupling).

-